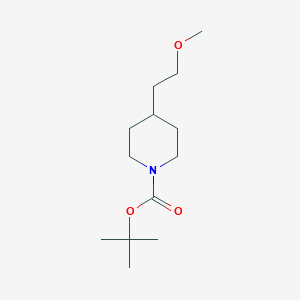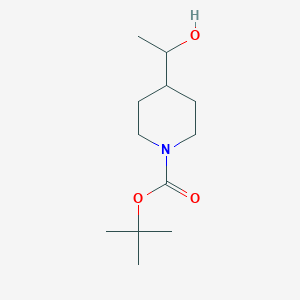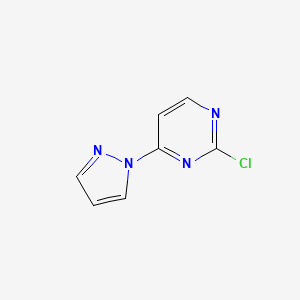![molecular formula C7H5BrFNO B1289073 (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine CAS No. 304876-62-8](/img/structure/B1289073.png)
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine is a chemical entity that can be presumed to have a structure based on a bromo-fluorophenyl group attached to a methylidene hydroxylamine moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related aryl-haloallylamine derivatives, as described in the first paper, involves starting materials such as alpha-methylstyrene or ring-substituted phenylacetic acid derivatives . This suggests that the synthesis of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine could potentially be achieved through similar methods, possibly involving a halogenation step to introduce the bromo and fluoro groups and a subsequent condensation with hydroxylamine.
Molecular Structure Analysis
The second paper discusses the characterization of a structurally related compound using spectroscopic methods and X-ray diffraction . These techniques could be applied to determine the molecular structure of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine. The Hirshfeld surface analysis mentioned in the paper could also be used to examine the intermolecular interactions of the compound, which are crucial for understanding its behavior in different environments.
Chemical Reactions Analysis
Although the provided papers do not directly address the chemical reactions of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine, the first paper indicates that similar arylallylamines can act as enzyme-activated, irreversible inhibitors of monoamine oxidase . This implies that the compound may also participate in biochemical reactions, potentially as an inhibitor of enzymes, depending on its specific structure and substituents.
Physical and Chemical Properties Analysis
The second paper's use of density functional theory (DFT) and various analyses like molecular electrostatic potential (MEP) and natural bond orbital (NBO) could be relevant for predicting the physical and chemical properties of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine . These computational methods can provide insights into the reactivity, stability, and potential applications of the compound, such as its nonlinear optical properties or its interaction with biological molecules like DNA.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study presented the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups, showing significant potential for photodynamic therapy in cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitization mechanisms used in photodynamic therapy to treat cancer (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Sensing and Selective Probing
Another study characterized rhodamine B hydroxylamide as a highly selective and sensitive fluorescence probe for detecting copper(II) ions. This property is particularly valuable for direct detection of Cu(2+) in complex biological samples such as human serum, offering a promising tool for biochemical analysis and medical diagnostics (Chen, Jia, Ma, Wang, & Wang, 2009).
Analytical Chemistry Applications
In the realm of analytical chemistry, a study developed a method for determining hydroxylamine and its derivatives in drug formulations using the dye methyl red. This method is notable for its high sensitivity, providing a reliable means for quantitative analysis of hydroxylamine in pharmaceuticals, contributing to quality control and safety assessments (George, Balasubramanian, & Nagaraja, 2007).
Enzyme Inhibition Studies
Research into monoamine oxidase inhibitors has revealed that certain 2-aryl-3-haloallylamine derivatives serve as potent enzyme-activated irreversible inhibitors. Such studies are crucial for developing therapeutic agents targeting neurological and psychiatric disorders, showcasing the broader pharmacological potential of hydroxylamine derivatives (McDonald, Lacoste, Bey, Palfreyman, & Zreika, 1985).
Synthesis of Bioactive Compounds
In the synthesis of bioactive molecules, hydroxylamine derivatives play a pivotal role as intermediates. For instance, research on the development of ketamine derivatives highlighted the synthesis of novel fluoroderivatives, demonstrating the significance of hydroxylamine in synthesizing compounds with potential therapeutic applications (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
(NE)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIWEEPJDGUIDT-ONNFQVAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)F)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

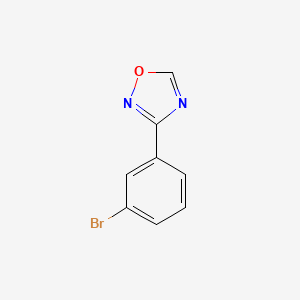

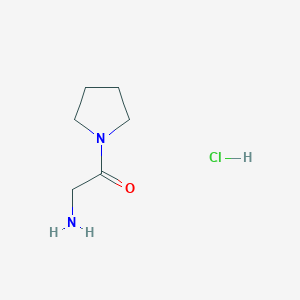
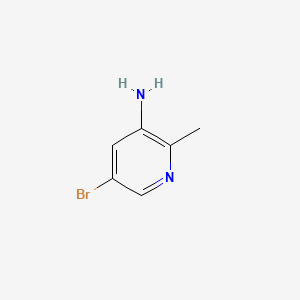
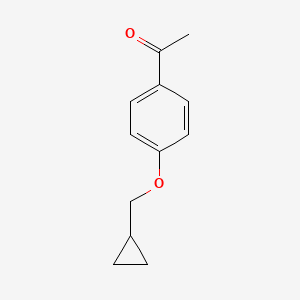
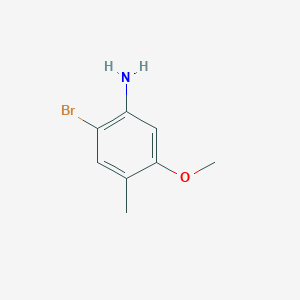
![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)
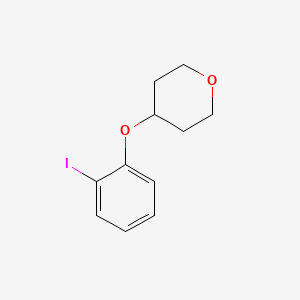


![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)
